1,2,5-Thiadiazol-3-amine hydrochloride
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Overview
Description
1,2,5-Thiadiazol-3-amine hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both sulfur and nitrogen atoms in the ring imparts unique chemical properties, making it a valuable building block for synthesizing more complex molecules.
Mechanism of Action
Target of Action
1,2,5-Thiadiazol-3-amine hydrochloride is a derivative of the thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact with various biological targets within the cell .
Biochemical Pathways
Thiadiazole derivatives have been found to exert a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways.
Pharmacokinetics
The ability of thiadiazole derivatives to cross cellular membranes suggests they may have good bioavailability .
Result of Action
Thiadiazole derivatives have been found to exert a broad spectrum of biological activities , suggesting that they may have various effects at the molecular and cellular levels.
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests they may be effective in various physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Thiadiazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with an appropriate halogenated compound under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Thiosemicarbazide and a halogenated compound (e.g., chloroacetic acid).
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.
Procedure: Thiosemicarbazide is reacted with the halogenated compound in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,5-Thiadiazol-3-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
1,2,5-Thiadiazol-3-amine hydrochloride can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole: This isomer has different positioning of nitrogen atoms, leading to distinct chemical properties and reactivity.
1,2,4-Thiadiazole: Another isomer with unique applications in medicinal chemistry and materials science.
1,2,3-Thiadiazole: Known for its broad spectrum of biological activities, including antifungal and anticancer properties.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2,5-thiadiazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVGZOHLRZVLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6595-67-1 |
Source
|
Record name | 1,2,5-thiadiazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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